Xylose-18O-1
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Overview
Description
Xylose-18O-1 is a stable isotope-labeled form of xylose, a five-carbon aldose sugar. Xylose is a significant component of hemicellulose, which is found in plant cell walls. The 18O labeling in this compound is used for tracing and studying metabolic pathways, particularly in the context of xylose metabolism and its conversion into various biochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Xylose-18O-1 involves the incorporation of the 18O isotope into the xylose molecule. This can be achieved through enzymatic or chemical methods. One common approach is the use of xylose isomerase to convert glucose-18O-1 into this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled water (H2^18O) in the hydrolysis of hemicellulose. The resulting xylose is then purified and labeled with the 18O isotope. This method ensures a high yield and purity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Xylose-18O-1 undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Isomerization: Xylose can be isomerized to xylulose.
Common Reagents and Conditions:
Oxidation: Catalysts such as platinum or palladium are used in the presence of oxygen.
Reduction: Hydrogen gas and metal catalysts like nickel are commonly used.
Isomerization: Enzymes like xylose isomerase are employed under specific pH and temperature conditions.
Major Products:
Xylonic Acid: Formed through oxidation.
Xylitol: Produced via reduction.
Xylulose: Resulting from isomerization.
Scientific Research Applications
Xylose-18O-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways of xylose and its conversion into other biochemicals.
Biology: Helps in understanding the role of xylose in plant cell wall biosynthesis and degradation.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass .
Mechanism of Action
Xylose-18O-1 exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, where it is reduced to xylitol and then oxidized to xylulose. Xylulose is further phosphorylated to xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .
Comparison with Similar Compounds
Glucose-18O-1: Another stable isotope-labeled sugar used in metabolic studies.
Xylitol: A sugar alcohol derived from xylose, used as a sweetener.
Xylonic Acid: An oxidation product of xylose, used in various biochemical applications
Uniqueness: Xylose-18O-1 is unique due to its specific labeling with the 18O isotope, which allows for precise tracing and analysis of metabolic pathways. This makes it particularly valuable in research focused on understanding the detailed mechanisms of xylose metabolism and its industrial applications .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentan(18O)al |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i6+2 |
InChI Key |
PYMYPHUHKUWMLA-MZVJYYPBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=[18O])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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